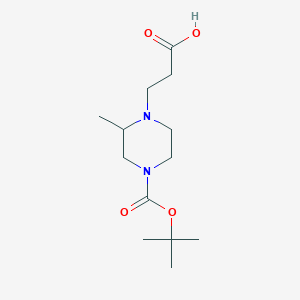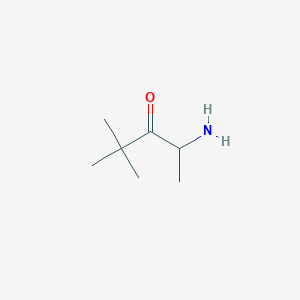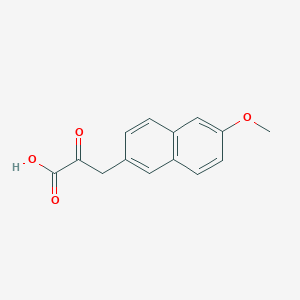
tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate: is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate typically involves the reaction of 2-acetyl-5-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the carbonyl group to an .
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones , while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a in organic synthesis and as a for amines.
Biology: The compound is studied for its potential , including and properties.
Medicine: Research is ongoing to explore its potential as a in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways , resulting in the observed biological effects .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2-acetylphenyl)carbamate
- tert-Butyl (5-methoxyphenyl)carbamate
Comparison: tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate is unique due to the presence of both acetyl and methoxy groups on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the methoxy group can enhance the lipophilicity and membrane permeability of the compound, making it more effective in certain applications .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl N-(2-acetyl-5-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19NO4/c1-9(16)11-7-6-10(18-5)8-12(11)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17) |
InChI Key |
IIQBUYNSFSTEKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13533889.png)




![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)






![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)
